molecular formula C11H22N2O7S2 B1243268 S-sulfopante-theine

S-sulfopante-theine

Cat. No. B1243268
M. Wt: 358.4 g/mol
InChI Key: XZYZGXXLESEEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantetheine sulfonate is a dipeptide and a S-alkyl thiosulfate.

Scientific Research Applications

1. Role in Sulfonamide Drug Chemistry

S-Sulfopantetheine plays a significant role in the chemistry of sulfonamide drugs, which exhibit a range of pharmacological activities. These include acting as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, treating diverse diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).

2. Environmental Interactions of Sulfonamides

Research on the environmental interactions of sulfonamides, such as their degradation and eco-toxicity, is crucial. This includes studies on the electrochemical oxidation of sulfonamides like sulfadiazine and sulfamethazine in various environments, assessing their impact on organisms like algae and duckweed (Fabiańska et al., 2014).

3. Sulfonic-Acid Ionomers in Technology

Perfluorinated sulfonic-acid (PFSA) ionomers, related to sulfopantetheine chemistry, are key in developing technologies like electrochemistry and polymer physics. They are used in creating advanced materials for energy and environmental applications (Kusoglu & Weber, 2017).

4. Redox Biology and Proteomic Analysis

S-sulfopantetheine is significant in understanding redox biology and oxidative stress. Activity-based sensing and proteomic methods help map physiological and pathological changes in cysteine oxidation, shedding light on processes like cell proliferation and death (Shi & Carroll, 2019).

5. Influence in Drug Metabolism

Cytosolic sulfotransferases (SULTs), which involve S-sulfopantetheine, play a vital role in drug metabolism. Variations in these enzymes influence the disposition of drugs, highlighting the significance of S-sulfopantetheine in pharmacogenetics (Nowell & Falany, 2006).

properties

Molecular Formula

C11H22N2O7S2

Molecular Weight

358.4 g/mol

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfosulfanylethylamino)propyl]amino]butane

InChI

InChI=1S/C11H22N2O7S2/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20/h9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20)

InChI Key

XZYZGXXLESEEBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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